molecular formula C15H20N2O2 B5649531 4-[3-(1-methoxyethyl)phenyl]-5-(methoxymethyl)-3-methyl-1H-pyrazole

4-[3-(1-methoxyethyl)phenyl]-5-(methoxymethyl)-3-methyl-1H-pyrazole

Cat. No. B5649531
M. Wt: 260.33 g/mol
InChI Key: HNMDFSFFEAECMJ-UHFFFAOYSA-N
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Description

The compound "4-[3-(1-methoxyethyl)phenyl]-5-(methoxymethyl)-3-methyl-1H-pyrazole" belongs to the pyrazole class, which is known for its versatility in chemical synthesis and applications in various fields, excluding its usage in drug development and pharmacology to focus on the scientific aspects.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of various substituted phenyl hydrazides with acetyl acetones in the presence of acetic acid as a medium. This method is facilitated by the facile synthesis process, allowing for the introduction of diverse substituents into the pyrazole ring to modify its chemical and physical properties for targeted applications (Pareek, Joseph, & Seth, 2010).

Molecular Structure Analysis

Molecular structure analysis of pyrazole derivatives, including X-ray diffraction and spectroscopic methods (IR-NMR), reveals detailed insights into their geometry, bonding, and electronic structures. These studies help in understanding the conformational flexibility and the molecular electrostatic potential distribution, which are crucial for predicting the reactivity and interactions of these compounds with other molecules (Inkaya et al., 2012).

Chemical Reactions and Properties

Pyrazoles undergo various chemical reactions that highlight their reactivity and functional group transformations. These reactions include cyclization, substitution, and condensation processes, which are pivotal in synthesizing novel compounds with potential biological activities. The chemical structures of these synthesized compounds are characterized by analytical and spectral methods, providing insights into their reactivity patterns and chemical properties (Rai et al., 2009).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting points, solubility, and crystalline structures, are influenced by their molecular arrangements and intermolecular interactions. X-ray crystallography studies reveal the presence of hydrogen bonding and π-π interactions, contributing to the stability and solubility of these compounds (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazoles, including acidity, basicity, and nucleophilicity, are defined by their molecular structure. These properties are essential for their reactivity and applications in synthesis. Studies involving DFT calculations and spectroscopic analyses provide a comprehensive understanding of the electronic structure, helping in the design of pyrazole derivatives with desired chemical properties (Halim & Ibrahim, 2022).

properties

IUPAC Name

4-[3-(1-methoxyethyl)phenyl]-3-(methoxymethyl)-5-methyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10-15(14(9-18-3)17-16-10)13-7-5-6-12(8-13)11(2)19-4/h5-8,11H,9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMDFSFFEAECMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)COC)C2=CC(=CC=C2)C(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(1-methoxyethyl)phenyl]-3-(methoxymethyl)-5-methyl-1H-pyrazole

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